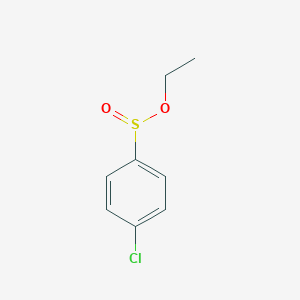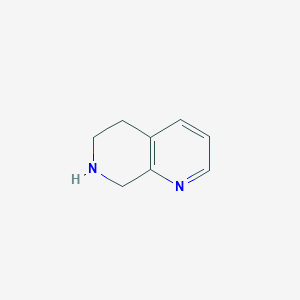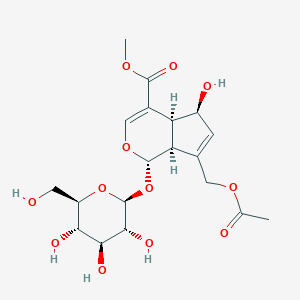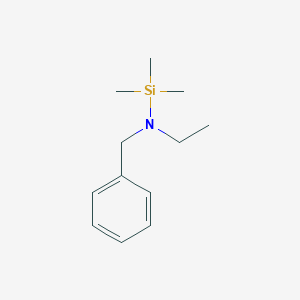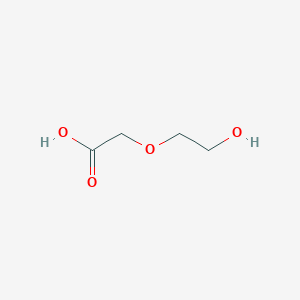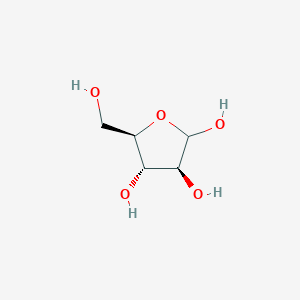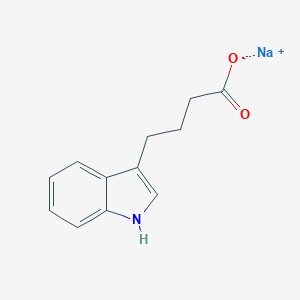
Natrium-4-(1H-indol-3-yl)butanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(1H-indol-3-yl)butanoate is a chemical compound derived from indole, a significant heterocyclic system found in many natural products and drugs.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Sodium 4-(1H-indol-3-yl)butanoate, also known as 1H-Indole-3-butanoic acid monosodium salt, primarily targets the urease enzyme . Urease plays a crucial role in the metabolism of nitrogen-containing compounds by catalyzing the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The compound’s mode of action is competitive, meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s activity, thereby reducing the rate of urea hydrolysis .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. By inhibiting urease, Sodium 4-(1H-indol-3-yl)butanoate disrupts this cycle, potentially leading to a decrease in the production of ammonia .
Result of Action
The primary result of Sodium 4-(1H-indol-3-yl)butanoate’s action is the inhibition of urease, leading to a decrease in the production of ammonia from urea . This could have various effects at the molecular and cellular levels, depending on the specific biological context. For example, in certain pathogenic bacteria that rely on urease for survival and virulence, inhibition of this enzyme could lead to a decrease in the bacteria’s ability to cause disease .
Biochemische Analyse
Biochemical Properties
Sodium 4-(1H-indol-3-yl)butanoate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have inhibitory potential against the urease enzyme . The compound was found to inhibit the enzyme competitively, indicating that it likely binds to the active site of the enzyme, preventing its normal substrate from binding .
Cellular Effects
The effects of Sodium 4-(1H-indol-3-yl)butanoate on cells are diverse. It has been found to have mild cytotoxicity towards cell membranes . This suggests that the compound may influence cell function by interacting with the cell membrane, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Sodium 4-(1H-indol-3-yl)butanoate exerts its effects through various mechanisms. As mentioned earlier, it has been found to inhibit the urease enzyme competitively . This suggests that the compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Temporal Effects in Laboratory Settings
It has been found to have mild cytotoxicity towards cell membranes, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other indole compounds, it may be involved in similar metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1H-indol-3-yl)butanoate typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of Sodium 4-(1H-indol-3-yl)butanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features and biological activities.
4-(1H-indol-3-yl)butanoic acid: The parent compound from which Sodium 4-(1H-indol-3-yl)butanoate is derived.
Uniqueness: Sodium 4-(1H-indol-3-yl)butanoate is unique due to its sodium salt form, which enhances its solubility and reactivity in various chemical and biological systems .
Eigenschaften
IUPAC Name |
sodium;4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDSTGDTZFQGNC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635762 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10265-70-0 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
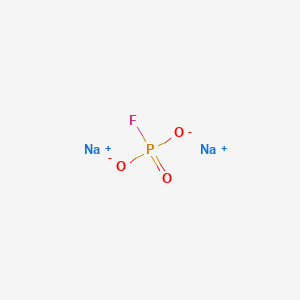
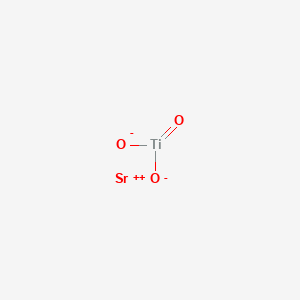
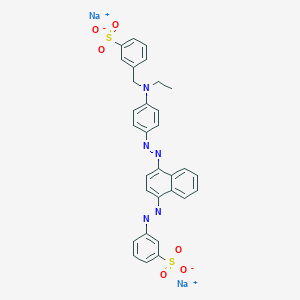
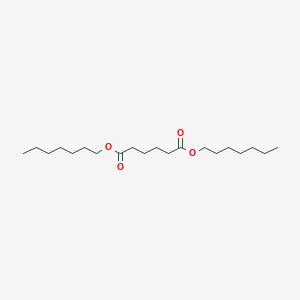
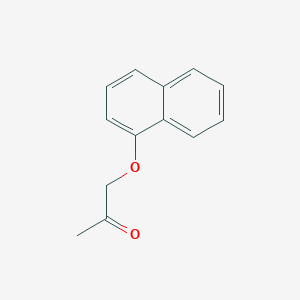
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)

